1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene” is a brominated and fluorinated benzene derivative. It has a bromine atom attached at the 1-position, a difluoromethoxy group at the 2-position, and a trifluoromethoxy group at the 4-position of the benzene ring .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds are often synthesized through halogenation and etherification of benzene derivatives .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromine atom, a difluoromethoxy group, and a trifluoromethoxy group attached at the 1, 2, and 4 positions respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the bromine and fluorine atoms, as well as the ether groups. It would likely have a relatively high molecular weight and could exhibit unique reactivity due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups .Scientific Research Applications
Synthetic Applications and Methodologies
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a versatile chemical intermediate used in various synthetic applications. Its utility stems from its ability to undergo reactions that introduce or modify functional groups, facilitating the synthesis of complex organic molecules.
Generation of Arynes for Naphthalene Synthesis : A notable application involves the generation of arynes, reactive intermediates, for the synthesis of naphthalenes. When treated with lithium diisopropylamide (LDA), 1-bromo-4-(trifluoromethoxy)benzene undergoes elimination to form 1,2-dehydro-4-(trifluoromethoxy)benzene, which can react with furan to produce cycloadducts. These adducts can be further manipulated to yield 1- and 2-(trifluoromethoxy)naphthalenes, showcasing the compound's role in constructing polycyclic aromatic compounds with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Radical Additions in Aqueous Media : Another study highlights the compound's involvement in radical addition reactions facilitated by triethylborane in water, producing ethyl 4-bromodecanoate. This reaction underscores the compound's role in bromine atom-transfer radical additions, expanding the toolbox for conducting radical reactions in environmentally benign solvents like water (Yorimitsu et al., 2001).
Organometallic Synthesis : The utility extends to organometallic chemistry, where derivatives of this compound serve as starting materials. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, facilitates the synthesis of organometallic intermediates for further chemical transformations. This application highlights the compound's significance in synthesizing materials with potential electronics and catalysis applications (Porwisiak & Schlosser, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAFNOWABPAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.